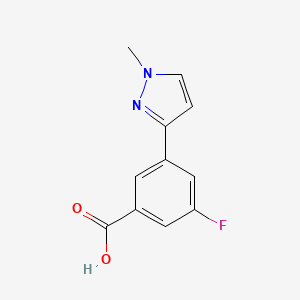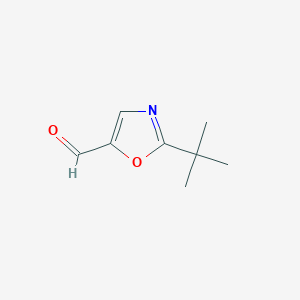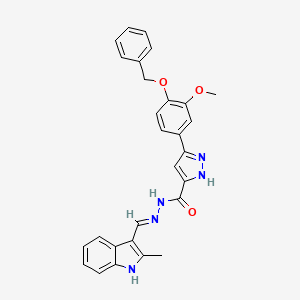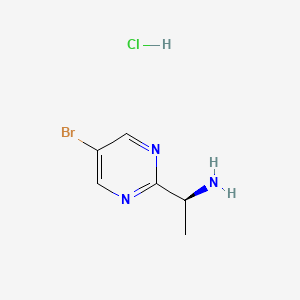
3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone” is a chemical compound with the molecular formula C16H17NO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates, was synthesized using a continuous flow microreactor system . Another study reported the synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives using conventional methods or microwave irradiation .科学的研究の応用
Photoinitiator Synthesis
The compound has been utilized in the synthesis of photoinitiators, which are crucial in photochemical processes. For instance, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a derivative of this compound, was synthesized through a series of reactions including Friedel-Crafts acylation and bromination. This derivative is a new water-soluble photoinitiator, demonstrating the potential use of 3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone in developing new photoinitiating systems (Zeng, 2003).
Chiral Synthesis
This compound also plays a role in the synthesis of chiral intermediates, essential for producing enantiomerically pure pharmaceuticals. A study on asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis, highlights its application. This process used microbial reductases to convert 3-chloro-1-phenyl-1-propanone to its (S)-alcohol form (Choi et al., 2010).
Electron-Transfer Reactions
In electron-transfer reactions, aromatic alpha, beta-epoxy ketones, similar to 3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone, have been studied for their reactivity. These studies provide insights into reaction mechanisms involving cation radical-assisted rearrangements and proton transfer, contributing to understanding the chemistry of similar compounds (Hasegawa et al., 1997).
Polymer Photochemistry
In polymer science, derivatives of this compound are used to study photochemical reactions in different environments. For instance, the photochemistry of 1-(4-methylphenyl)-3-phenyl-2-propanone in polyethylene films was investigated to understand the nature of reaction cavities and their influence on radical motions (Bhattacharjee et al., 2004).
Antibacterial Activity
Additionally, the compound's derivatives have shown potential antibacterial activities. For example, amino-heterocyclic compounds coupled with oxime-ether group exhibited significant in vitro antibacterial activities (Hu et al., 2006).
Cytotoxic Agent Synthesis
Finally, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, potentially potent cytotoxic agents, have been synthesized for medical applications. These compounds, including derivatives of 3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone, demonstrate the compound's relevance in developing new therapeutic agents (Mete et al., 2007).
特性
IUPAC Name |
3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTQUEFGSCNWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327890 |
Source


|
| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one | |
CAS RN |
87082-19-7 |
Source


|
| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2424178.png)
![2-[[1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2424179.png)



![[2-(2,6-Difluoroanilino)-2-oxoethyl] 3-cyanobenzoate](/img/structure/B2424184.png)






